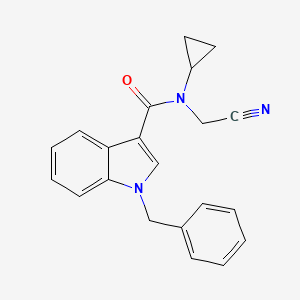
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is a synthetic compound that belongs to the indole family. It is commonly referred to as CYCLOPROPYLINDOLE-3-CARBOXAMIDE or CPICA. This compound has gained significant attention in recent years due to its potential use in scientific research. CPICA has been found to have a unique mechanism of action that makes it useful in several areas of research.
作用機序
CPICA has a unique mechanism of action that involves binding to the sigma-1 receptor. This receptor is found in several areas of the brain and is involved in several physiological processes. CPICA has been found to have a high affinity for the sigma-1 receptor, which makes it useful in studying the effects of drugs on this receptor.
Biochemical and Physiological Effects:
CPICA has been found to have several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have analgesic effects, which make it useful in studying the mechanisms of pain perception.
実験室実験の利点と制限
One of the main advantages of CPICA is its unique mechanism of action, which makes it useful in studying the effects of drugs on the sigma-1 receptor. Another advantage is its ability to modulate the release of several neurotransmitters, which makes it useful in studying the mechanisms of pain perception. However, one of the limitations of CPICA is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving CPICA. One possible direction is to study its effects on other physiological processes, such as memory and learning. Another direction is to study its potential use in the treatment of pain and other neurological disorders. Additionally, further research is needed to optimize the synthesis method for CPICA to make it more accessible for scientific research.
Conclusion:
In conclusion, CPICA is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. It has a unique mechanism of action that makes it useful in several areas of research, including neuroscience. CPICA has several biochemical and physiological effects, including its ability to modulate the release of several neurotransmitters. While there are some limitations to its use, CPICA has several potential future directions for research.
合成法
The synthesis of CPICA involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 1-benzylindole with chloroacetonitrile in the presence of a base to form 1-benzyl-N-(chloromethyl)indole-3-carboxamide. This intermediate is then reacted with cyclopropylamine in the presence of a base to form 1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide.
科学的研究の応用
CPICA has been found to have several potential applications in scientific research. One of the most significant applications is in the field of neuroscience. CPICA has been shown to have a unique mechanism of action that makes it useful in studying the effects of drugs on the brain. It has been found to bind to the sigma-1 receptor, which is involved in several physiological processes, including pain perception, memory, and learning.
特性
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-12-13-24(17-10-11-17)21(25)19-15-23(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXDPREYJDBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
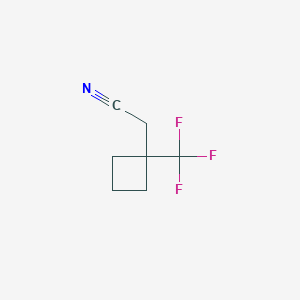
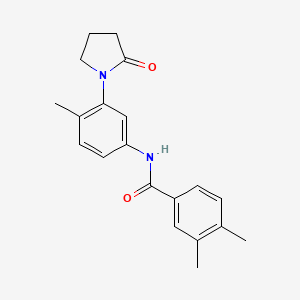
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2900331.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide](/img/structure/B2900334.png)
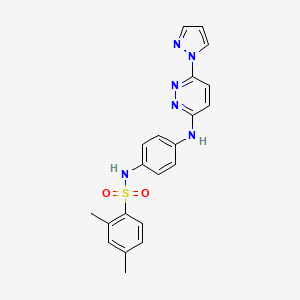
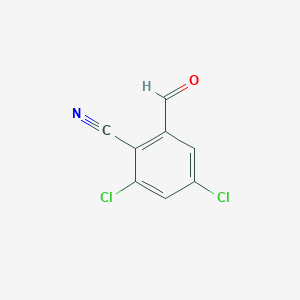
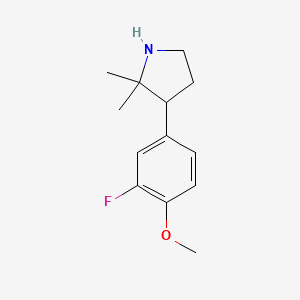
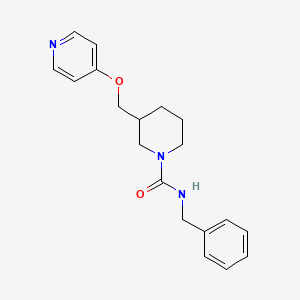
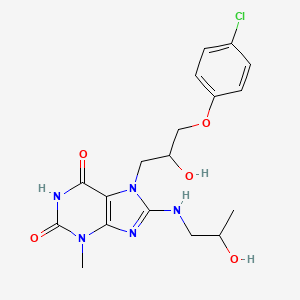
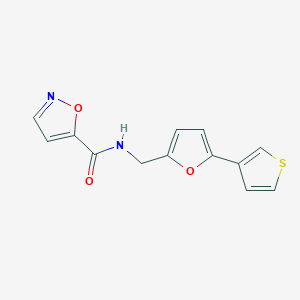

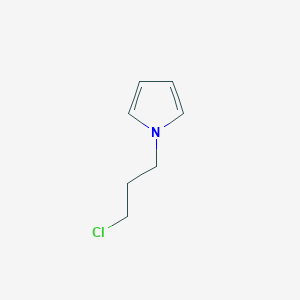
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-5-carboxylic acid](/img/structure/B2900350.png)
![N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2900351.png)
